molecular formula C12H14F2N2O B6362272 1-(2,4-Difluorobenzoyl)-3-methylpiperazine CAS No. 1240564-71-9

1-(2,4-Difluorobenzoyl)-3-methylpiperazine

Cat. No.: B6362272
CAS No.: 1240564-71-9
M. Wt: 240.25 g/mol
InChI Key: GVKPEPXTGGJRQV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2,4-difluorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 2,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to enhance efficiency and yield. Continuous-flow processes allow for better control over reaction conditions, such as temperature and residence time, leading to higher yields and safer operations .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 2,4-difluorobenzoic acid and 3-methylpiperazine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Reduced piperazine derivatives.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-3-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.

    Diflunisal: An anti-inflammatory drug with a difluorobenzene moiety.

    Enoxacin: An antibiotic with a difluorobenzene ring.

Uniqueness

1-(2,4-Difluorobenzoyl)-3-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,4-difluorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-16(5-4-15-8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKPEPXTGGJRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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